molecular formula C27H45N3O3 B162533 Turosteride CAS No. 137099-09-3

Turosteride

Cat. No. B162533
M. Wt: 459.7 g/mol
InChI Key: WMPQMBUXZHMEFZ-YJPJVVPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Turosteride is a synthetic compound that belongs to the class of 4-azasteroids. It is a potent inhibitor of 5-alpha-reductase, an enzyme that converts testosterone to dihydrotestosterone (DHT). Turosteride is a promising drug candidate for the treatment of androgen-related disorders such as benign prostatic hyperplasia (BPH) and androgenic alopecia (AGA).

Mechanism Of Action

Turosteride acts as a competitive inhibitor of 5-alpha-reductase, binding to the enzyme's active site and preventing the conversion of testosterone to Turosteride. This results in a reduction of Turosteride levels in the prostate gland and hair follicles, leading to a decrease in the size of the prostate gland and an increase in hair growth.

Biochemical And Physiological Effects

Turosteride has been shown to reduce the levels of Turosteride in the prostate gland and hair follicles by up to 90%. This leads to a decrease in the size of the prostate gland and an improvement in urinary symptoms in patients with BPH. In AGA, Turosteride has been shown to increase hair growth and improve hair density.

Advantages And Limitations For Lab Experiments

Turosteride has several advantages for lab experiments, including its high potency and selectivity for 5-alpha-reductase. However, Turosteride has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

Future research on Turosteride could focus on several areas, including the development of more potent and selective inhibitors of 5-alpha-reductase, the identification of biomarkers for BPH and AGA, and the development of new therapeutic approaches for these conditions. Additionally, further studies could investigate the potential role of Turosteride in other androgen-related disorders, such as prostate cancer and hirsutism.
Conclusion:
Turosteride is a promising drug candidate for the treatment of androgen-related disorders such as BPH and AGA. Its mechanism of action as a potent inhibitor of 5-alpha-reductase has been extensively studied, and it has been shown to have significant biochemical and physiological effects. While Turosteride has some limitations for lab experiments, future research could focus on its potential therapeutic applications in other androgen-related disorders.

Synthesis Methods

Turosteride can be synthesized by the reaction of 17β-hydroxy-5α-androstan-3-one with 2-methoxy-5-(2,2,2-trifluoroethoxy)benzoic acid in the presence of a base such as potassium carbonate. The reaction yields Turosteride as a white crystalline solid with a melting point of 250-252°C.

Scientific Research Applications

Turosteride has been extensively studied for its potential therapeutic applications in BPH and AGA. BPH is a common condition in aging men, characterized by an enlargement of the prostate gland, which leads to urinary symptoms. AGA is a type of hair loss that affects men and women, characterized by a progressive miniaturization of hair follicles. Turosteride has been shown to inhibit the activity of 5-alpha-reductase, thereby reducing the levels of Turosteride, which is implicated in both BPH and AGA.

properties

CAS RN

137099-09-3

Product Name

Turosteride

Molecular Formula

C27H45N3O3

Molecular Weight

459.7 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)/t18-,19-,20-,21+,22+,26-,27+/m0/s1

InChI Key

WMPQMBUXZHMEFZ-YJPJVVPASA-N

Isomeric SMILES

CC(C)NC(=O)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C

SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

Canonical SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

synonyms

1-(4-methyl-3-oxo-4-aza-5 alpha-androstane-17 beta-carbonyl)-1,3-diisopropylurea
FCE 26073
FCE-26073
turosteride

Origin of Product

United States

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